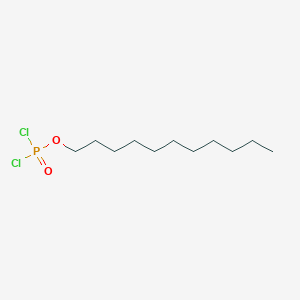

Undecyl Phosphorodichloridate

Description

Undecyl phosphorodichloridate (C11H23Cl2O2P) is an organophosphorus compound characterized by a phosphorodichloridate group (-O-P(O)Cl2) attached to an undecyl (C11H23) alkyl chain. These compounds are typically used as intermediates in organic synthesis, particularly in phosphorylation reactions for pharmaceuticals, agrochemicals, and surfactants .

Properties

Molecular Formula |

C11H23Cl2O2P |

|---|---|

Molecular Weight |

289.18 g/mol |

IUPAC Name |

1-dichlorophosphoryloxyundecane |

InChI |

InChI=1S/C11H23Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3 |

InChI Key |

XGHCUSRRMJDWTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Undecyl Phosphorodichloridate typically involves the reaction of phosphorus trichloride with undecanol in the presence of a tertiary base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Undecyl Phosphorodichloridate undergoes several types of chemical reactions, including:

Scientific Research Applications

Undecyl Phosphorodichloridate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Undecyl Phosphorodichloridate involves its reactivity with nucleophiles, such as alcohols and amines, to form phosphate esters. These reactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Ethyl Phosphorodichloridate (C2H5Cl2O2P)

- Molecular Weight : 162.94 g/mol .

- Structure : Ethyl group (C2H5) as the substituent.

- Reactivity: Highly reactive due to the small alkyl chain, leading to rapid hydrolysis and polymerization. Limited to applications requiring short-chain alkyl groups .

- Applications : Used in synthesizing phosphate esters and as a phosphorylating agent in small-scale reactions.

Phenyl Phosphorodichloridate (C6H5Cl2O2P)

- Regulatory Classification : Classified as a corrosive liquid (UN 3265) under international transport regulations .

- Stability : Aryl substituents (phenyl) enhance steric stability compared to alkyl analogs, reducing hydrolysis rates.

- Applications : Preferred in industrial settings for synthesizing aryl phosphate esters and flame retardants.

4-Nitrophenyl Phosphorodichloridate

Cholesteryl Phosphorodichloridate

Table 1: Comparative Data of Phosphorodichloridates

*Calculated values based on structural analogs.

Key Research Findings

- Reactivity Trends : Alkyl phosphorodichloridates (e.g., ethyl) exhibit higher reactivity than aryl derivatives due to reduced steric hindrance, but they are less stable .

- Synthetic Limitations : Long-chain alkyl substituents (e.g., undecyl) may reduce reactivity and increase hydrophobicity, complicating purification and application in aqueous systems .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Undecyl Phosphorodichloridate in laboratory settings?

- Answer : Synthesis should follow strict anhydrous conditions due to the compound’s reactivity with moisture. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with phosphate–perchlorate buffer systems for purity assessment . For reproducibility, ensure standardized reagent preparation (e.g., precise dilution factors) and validate results against reference standards .

Q. How can researchers select appropriate analytical techniques to quantify this compound in complex matrices?

- Answer : Reverse-phase HPLC coupled with UV detection is widely used, with mobile phases optimized for phospholipid derivatives (e.g., phosphate–perchlorate buffer). Validate methods using spiked recovery experiments and internal standards (e.g., USP Methylphenidate Hydrochloride RS) to address matrix interference . Calibration curves must account for dilution factors, especially for samples exceeding the linear range .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Answer : Use fume hoods and personal protective equipment (PPE) to mitigate exposure to corrosive vapors. Follow guidelines for chemical storage (e.g., desiccated environments) and waste disposal, referencing safety data sheets (SDS) for phosphorodichloridate derivatives . Emergency procedures should include immediate neutralization of spills with inert absorbents .

Intermediate Research Questions

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Answer : Employ factorial design to test pH (e.g., 3–9) and temperature as variables. Use kinetic studies with periodic sampling, analyzed via HPLC, to quantify degradation products. Buffer systems (e.g., phosphate–perchlorate) should be validated for compatibility with the compound . Statistical replicates (≥2 per condition) are essential to minimize variability .

Q. What strategies resolve contradictory data in impurity profiling of this compound batches?

- Answer : Cross-validate results using orthogonal techniques (e.g., mass spectrometry alongside HPLC). Investigate methodological inconsistencies, such as mobile phase composition or column aging, which may alter peak resolution . Theoretical frameworks (e.g., reaction mechanisms for byproduct formation) guide root-cause analysis .

Q. How can researchers optimize sample preparation to minimize matrix effects in biological assays?

- Answer : Pre-treat samples with protein precipitation or solid-phase extraction (SPE) to isolate the compound. Validate recovery rates using spiked matrices and adjust diluting solutions (e.g., phosphate buffer) to match physiological conditions . Background signals should be subtracted computationally or via blank controls .

Advanced Research Questions

Q. What advanced methodologies enable the study of this compound’s interaction with lipid membranes?

- Answer : Utilize fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics. Phosphatidylcholine assay kits can quantify membrane integration, with data normalized to lipid concentration . For mechanistic insights, link results to molecular dynamics simulations that model phosphorodichloridate-lipid interactions .

Q. How do computational models enhance the prediction of this compound’s reactivity in novel synthetic pathways?

- Answer : Density functional theory (DFT) calculations predict reaction intermediates and transition states. Validate models against experimental NMR and HPLC data, focusing on electron-deficient phosphorus centers. Integrate these findings into process simulation software for scalable synthesis .

Q. What experimental frameworks address reproducibility challenges in cross-laboratory studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.